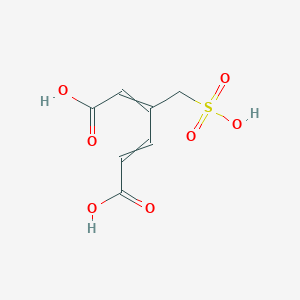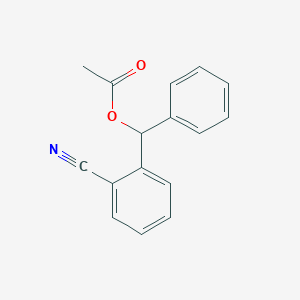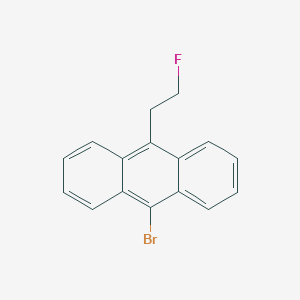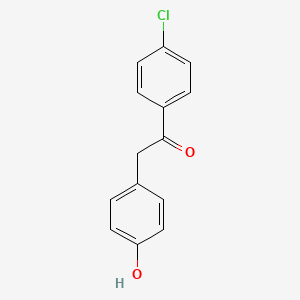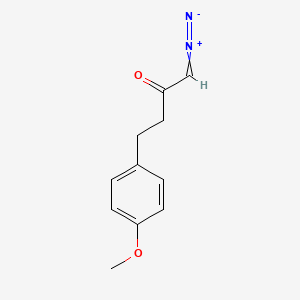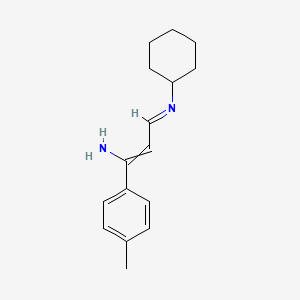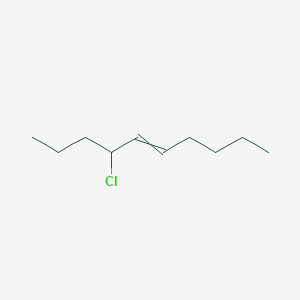
4-Chlorodec-5-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorodec-5-ene: is an organic compound with the molecular formula C10H19Cl It is a chlorinated alkene, characterized by the presence of a chlorine atom attached to the fourth carbon of a ten-carbon chain with a double bond between the fifth and sixth carbons
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Chlorodec-5-ene can be synthesized through various methods, including:
Halogenation of Dec-5-ene: This involves the addition of chlorine to dec-5-ene in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at room temperature.
Grignard Reaction: Another method involves the reaction of 4-chlorobutylmagnesium bromide with 1-butene in the presence of a nickel catalyst. This reaction is performed under an inert atmosphere at low temperatures.
Industrial Production Methods: Industrial production of this compound often involves the halogenation of dec-5-ene due to its simplicity and cost-effectiveness. The process is scaled up by using continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 4-Chlorodec-5-ene can undergo oxidation reactions to form chlorinated epoxides or alcohols. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reduction of this compound can lead to the formation of 4-chlorodecane. This reaction typically uses hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in this compound can be substituted with other functional groups such as hydroxyl or amino groups. This is often achieved using nucleophilic substitution reactions with reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated temperatures and pressures.
Substitution: Sodium hydroxide in an aqueous solution at elevated temperatures.
Major Products:
Oxidation: Chlorinated epoxides or alcohols.
Reduction: 4-Chlorodecane.
Substitution: Hydroxyl or amino derivatives of dec-5-ene.
Applications De Recherche Scientifique
4-Chlorodec-5-ene has various applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is utilized in the development of new materials with specific properties, such as polymers and surfactants.
Pharmaceutical Research: It serves as a building block for the synthesis of potential drug candidates.
Agricultural Chemistry: this compound is investigated for its potential use in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 4-chlorodec-5-ene involves its reactivity due to the presence of the chlorine atom and the double bond. The chlorine atom can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions. These reactive sites make this compound a versatile intermediate in various chemical processes.
Comparaison Avec Des Composés Similaires
4-Bromodec-5-ene: Similar structure but with a bromine atom instead of chlorine.
4-Iododec-5-ene: Similar structure but with an iodine atom instead of chlorine.
4-Fluorodec-5-ene: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness: 4-Chlorodec-5-ene is unique due to the specific reactivity of the chlorine atom, which is less reactive than bromine and iodine but more reactive than fluorine. This makes it a balanced intermediate for various synthetic applications, offering a good compromise between reactivity and stability.
Propriétés
Numéro CAS |
90370-35-7 |
|---|---|
Formule moléculaire |
C10H19Cl |
Poids moléculaire |
174.71 g/mol |
Nom IUPAC |
4-chlorodec-5-ene |
InChI |
InChI=1S/C10H19Cl/c1-3-5-6-7-9-10(11)8-4-2/h7,9-10H,3-6,8H2,1-2H3 |
Clé InChI |
FXYNRIVEAIJOPD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CC(CCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14348553.png)
![2-[(4-Chlorophenoxy)methyl]benzonitrile](/img/structure/B14348558.png)
